

biological activity comparison of different thiazole-containing compounds

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Compound of Interest

Compound Name: (r)-2-(Thiazol-2-yl)but-3-yn-2-ol

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Thiazole Derivatives: A Comparative Guide to Their Biological Activities

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5] This guide provides a comparative analysis of different thiazole-containing compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of cancer chemotherapeutic agents.[6] Their mechanism of action often involves targeting specific kinases to inhibit cancer cell growth.[2]

A study on novel pyrazoline-thiazole scaffolds revealed significant anticancer activity against various cell lines.[7] Specifically, compounds 7c, 9c, and 11d demonstrated the most promising results against MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cell lines.[7] Another study synthesized a series of 2,4-disubstituted 1,3-thiazole derivatives and evaluated their anticancer activity. Among the sixteen compounds, S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d showed the most potent activity.[8]

Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines.^[9] Compound 8c, a 4-chloro-2-methylphenyl amido substituted thiazole, exhibited the highest activity against the A-549 cell line with a 48% inhibition rate at a concentration of 5 $\mu\text{g/mL}$.^[9]^[10]

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound/Derivative	Cancer Cell Line	Activity Metric	Value	Reference
Pyrazoline-Thiazole 7c	MCF-7, HepG-2, A549	-	Most Promising	[7]
Pyrazoline-Thiazole 9c	MCF-7, HepG-2, A549	-	Most Promising	[7]
Pyrazoline-Thiazole 11d	MCF-7, HepG-2, A549	-	Most Promising	[7]
2,4-disubstituted 1,3-thiazole S3P1c	-	-	Best Activity	[8]
2,4-disubstituted 1,3-thiazole S3P2c	-	CTC50	Lower value indicates better activity	[8]
2,4-disubstituted 1,3-thiazole S3P2d	-	CTC50	Lower value indicates better activity	[8]
2,4-disubstituted 1,3-thiazole S3P3a	-	CTC50	Lower value indicates better activity	[8]
2,4-disubstituted 1,3-thiazole S3P4d	-	CTC50	Lower value indicates better activity	[8]
Thiazole-5-carboxamide 8c	A-549	% Inhibition (at 5 µg/mL)	48%	[9][10]
Thiazole-5-carboxamide 8f	A-549	% Inhibition (at 5 µg/mL)	40%	[9]
Thiazole-5-carboxamide 7f	HCT-8	% Inhibition (at 5 µg/mL)	40%	[9]

The in vitro anticancer activity of the pyrazoline-thiazole derivatives was examined against three human cancer cell lines: MCF-7, HepG-2, and A549.[7] For the 2,4-disubstituted 1,3-thiazole derivatives, the cytotoxic concentration at which 50% of the cancer cells die after exposure (CTC50) was calculated to determine anticancer activity.[8] The anticancer evaluation of the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives was performed against A-549, Bel7402, and HCT-8 cell lines, with 5-fluorouracil used as a control.[9][10]

Anti-inflammatory Activity

Thiazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) which are involved in the arachidonic acid pathway of inflammation.[11]

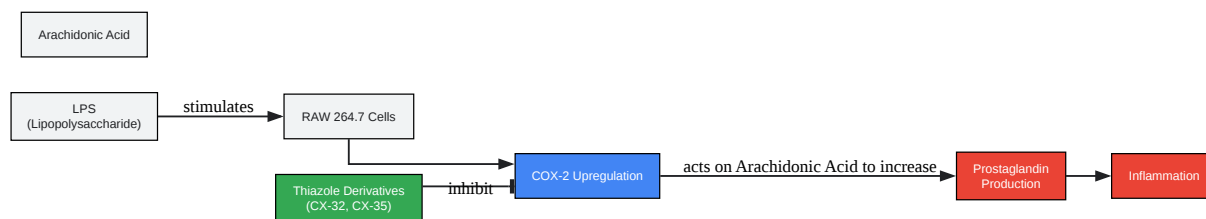
A study on newly synthesized thiazole derivatives demonstrated substantial anti-inflammatory properties.[12] Compounds 3c and 3d were particularly effective, showing up to 44% and 41% inhibition, respectively, in a carrageenan-induced rat paw edema model.[12] Another study investigated thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles as potential inhibitors of inducible nitric oxide synthase (iNOS).[13] The most potent anti-inflammatory and antioxidant effects were observed for thiazolyl-carbonyl-thiosemicarbazides Th-1-8, thiazolyl-1,3,4-oxadiazole Th-20, and thiazolyl-1,3,4-thiadiazole Th-21.[13]

Furthermore, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to significantly block prostaglandin production in LPS-stimulated RAW 264.7 cells, suggesting specific COX-2 inhibition.[14]

Table 2: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/Derivative	Model/Target	Activity Metric	Value	Reference
Thiazole derivative 3c	Carrageenan-induced rat paw edema	% Inhibition	44%	[12]
Thiazole derivative 3d	Carrageenan-induced rat paw edema	% Inhibition	41%	[12]
Thiazolyl-carbonyl-thiosemicarbazides Th-1-8	iNOS inhibition	-	Best effect	[13]
Thiazolyl-1,3,4-oxadiazole Th-20	iNOS inhibition	-	Best effect	[13]
Thiazolyl-1,3,4-thiadiazole Th-21	iNOS inhibition	-	Best effect	[13]
Thiazole derivative CX-32	COX-2	Prostaglandin production blockage	Significant	[14]
Thiazole derivative CX-35	COX-2	Prostaglandin production blockage	Significant	[14]

The anti-inflammatory activity of thiazole derivatives 3c and 3d was evaluated using the carrageenan and formalin-induced rat paw edema methods. The extent of edema was measured at various time intervals after treatment.[12] For the thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, the in vivo anti-inflammatory effects were studied in a turpentine oil-induced inflammation model, assessing the acute phase bone marrow response, phagocyte activity, NO synthesis, and antioxidant capacity.[13] The inhibitory effect of CX-32 and CX-35 on COX-2 activity was assessed by incubating LPS-activated RAW cells with the compounds and measuring the levels of secreted PGE2 by enzyme immunoassay (EIA) and COX-2 protein levels by western blot.[14]



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Caption: COX-2 signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity

The thiazole moiety is a fundamental framework for many antimicrobial agents.[15] The emergence of drug-resistant microbial strains necessitates the development of new and potent antimicrobial drugs, and thiazole derivatives have shown considerable promise in this area.[15] [16]

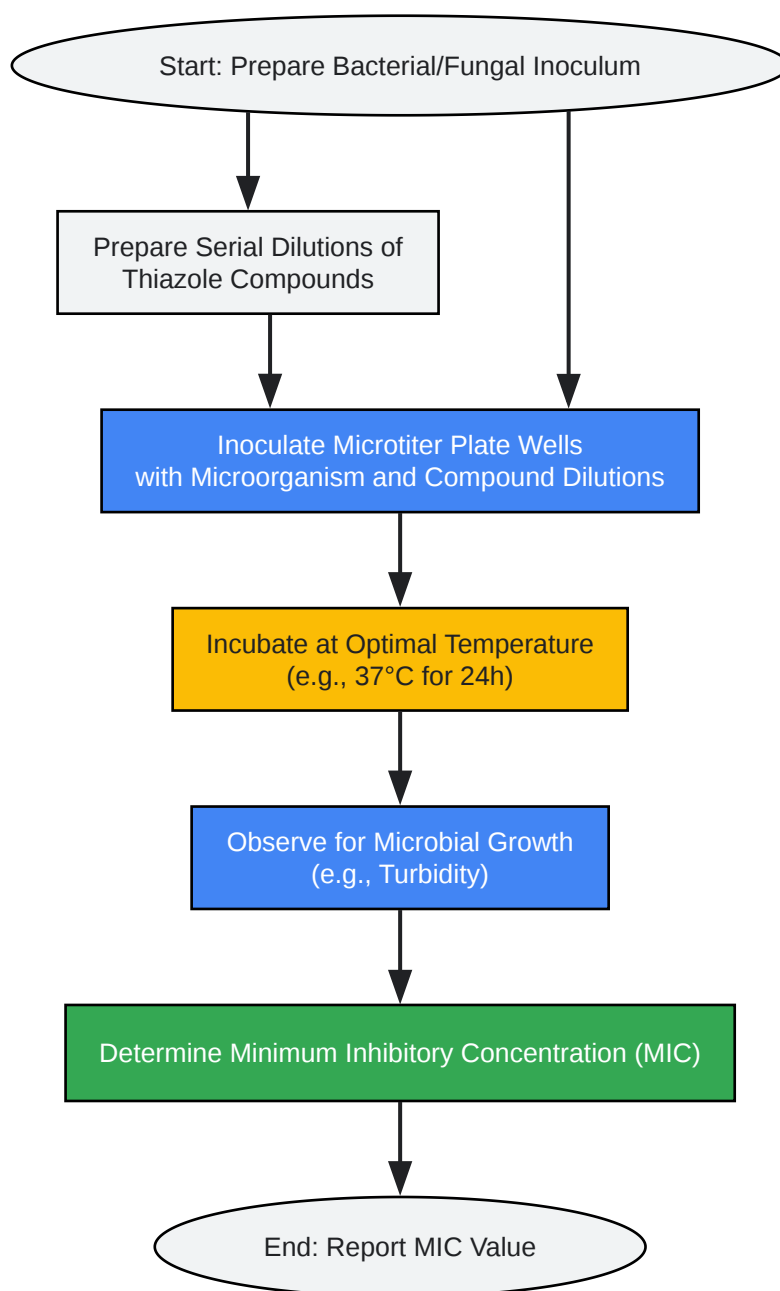
A study evaluating synthetic phenylthiazole compounds demonstrated potent antimicrobial activity against clinically relevant strains of methicillin-resistant *Staphylococcus aureus* (MRSA).[16] The lead thiazole compound 1 exhibited the most potent activity with a Minimum Inhibitory Concentration (MIC) value of 1.3 µg/mL against all six drug-resistant staphylococcal strains tested.[16] Another investigation into a series of thiazole derivatives reported that compounds 43a, 43b, 43c, and 43d showed potential antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[15] Specifically, compound 43a was effective against *S. aureus* and *E. coli* with an MIC of 16.1 µM, while 43b was most effective against *A. niger* with an MIC of 16.2 µM.[15]

Furthermore, a series of thiazole derivatives incorporating a pyrazoline ring were synthesized and evaluated for their antimicrobial activity. Most of these compounds showed a moderate to potent degree of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[17]

Table 3: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/Derivative	Microorganism	Activity Metric	Value	Reference
Phenylthiazole 1	MRSA strains	MIC	1.3 µg/mL	[16]
Phenylthiazole 2 (biphenyl analogue)	MRSA strains	MIC	2.8 - 5.6 µg/mL	[16]
Phenylthiazole 3 (butyne analogue)	MRSA strains	MIC	2.8 - 5.6 µg/mL	[16]
Thiazole derivative 43a	S. aureus, E. coli	MIC	16.1 µM	[15]
Thiazole derivative 43b	A. niger	MIC	16.2 µM	[15]
Thiazole derivative 43c	B. subtilis	MIC	28.8 µM	[15]

The antimicrobial activity of the phenylthiazole compounds against MRSA strains was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[16] For the thiazole derivatives 43a-d, the in vitro antimicrobial activity was evaluated against various bacterial and fungal strains to determine their MIC values.[15] The antimicrobial activity of the thiazole derivatives with a pyrazoline ring was evaluated against Gram-positive bacteria (*Staphylococcus aureus*), Gram-negative bacteria (*Escherichia coli*), and fungi (*Candida albicans*).[17]



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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

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